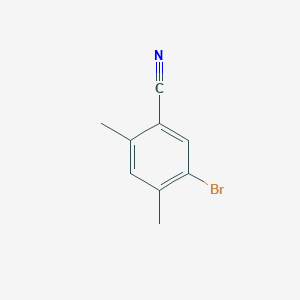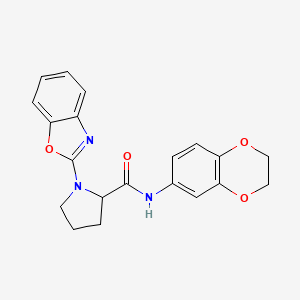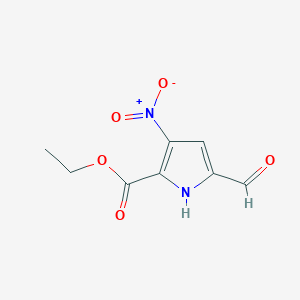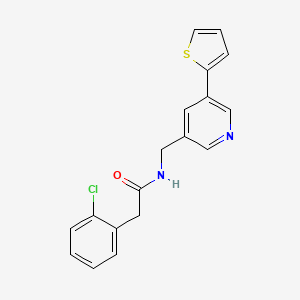![molecular formula C21H21N3O6 B2529663 N-{[3-(2H-1,3-benzodioxol-5-carbonil)-1,3-oxazolidin-2-il]metil}-N'-bencil-etanediamida CAS No. 874805-41-1](/img/structure/B2529663.png)
N-{[3-(2H-1,3-benzodioxol-5-carbonil)-1,3-oxazolidin-2-il]metil}-N'-bencil-etanediamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide is a complex organic compound that features a benzodioxole moiety, an oxazolidine ring, and a benzyl group
Aplicaciones Científicas De Investigación
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Biological Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The inhibition of these enzymes can lead to anti-inflammatory and analgesic effects. Additionally, the benzodioxole moiety of the compound interacts with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide has been observed to exert significant effects on various cell types and cellular processes. In cancer cell lines, such as HeLa (cervical cancer) and Hep3B (liver cancer), the compound induces cell cycle arrest and apoptosis . It affects cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival, such as p53 and Bcl-2. Furthermore, the compound influences gene expression by altering the transcriptional activity of genes associated with cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide involves several key interactions at the molecular level. The compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with cytochrome P450 enzymes, leading to the modulation of metabolic pathways and the detoxification of xenobiotics . The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have demonstrated sustained anti-proliferative and pro-apoptotic effects on cancer cells, indicating its potential for therapeutic applications . In vivo studies have also shown that the compound maintains its bioactivity over time, with consistent effects on tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . The compound also affects the metabolic flux of arachidonic acid, reducing the production of pro-inflammatory prostaglandins and leukotrienes . Additionally, it influences the levels of various metabolites involved in detoxification processes, such as glutathione and NADPH .
Transport and Distribution
The transport and distribution of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Once inside the cells, the compound is distributed to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization and accumulation are influenced by factors such as pH, membrane potential, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. In the cytoplasm, it binds to enzymes and proteins involved in metabolic pathways and signal transduction . In the nucleus, it interacts with transcription factors and DNA, modulating gene expression and cell cycle regulation . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Oxazolidine Ring: The oxazolidine ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Coupling Reactions: The benzodioxole and oxazolidine intermediates are then coupled using appropriate reagents and conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced derivatives.
Substitution: Substituted benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Benzodiazepine Derivatives: Compounds with similar biological activities.
Uniqueness
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide is unique due to its combination of a benzodioxole moiety, an oxazolidine ring, and a benzyl group, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-19(22-11-14-4-2-1-3-5-14)20(26)23-12-18-24(8-9-28-18)21(27)15-6-7-16-17(10-15)30-13-29-16/h1-7,10,18H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSLUOTXKPSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)
![4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine](/img/structure/B2529585.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2529597.png)
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)


